molecular formula C18H16N2O2 B2516788 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole CAS No. 300569-46-4

2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole

Cat. No.: B2516788
CAS No.: 300569-46-4
M. Wt: 292.338
InChI Key: WTLVUEKKWVLCTL-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole is a synthetic compound of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a fused imidazo-isoindole core, a privileged scaffold found in numerous biologically active molecules and natural products . This core structure is known for its potential to interact with various enzymes and biological targets. The 3,4-dimethoxyphenyl substituent is a common pharmacophore that can enhance binding affinity and selectivity, particularly in central nervous system targets . Compounds featuring the isoindole moiety have demonstrated a wide range of biological activities in scientific studies, including potent inhibition of enzymes like acetylcholinesterase (AChE), which is a key target in Alzheimer's disease research . Furthermore, related structures have shown promise as protein kinase inhibitors, with applications in oncology research, and some exhibit antimicrobial and antifungal properties . The specific research applications for this compound are exploratory and may include investigation into neurodegenerative diseases, cancer pathways, and infectious diseases, or it may serve as a key synthetic intermediate for the development of more complex molecular architectures. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-21-16-8-7-12(9-17(16)22-2)15-11-20-10-13-5-3-4-6-14(13)18(20)19-15/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLVUEKKWVLCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3CC4=CC=CC=C4C3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This scaffold can then undergo further cyclization and functionalization to yield the desired imidazoisoindole structure. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the parent compound.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Dihydropyrrolo[2,1-a]isoquinoline Derivatives

Compounds 7a–7d () share a 3,4-dimethoxyphenyl group but differ in their heterocyclic core and additional substituents. Key comparisons include:

Compound Core Structure Substituents Cytotoxicity (IC₅₀, μM)¹ Key Observations
7a Dihydropyrrolo[2,1-a]isoquinoline Phenyl Moderate activity Broad-spectrum cytotoxicity against MCF7, Hep-G2, A549, HeLa, and T47D
7b Dihydropyrrolo[2,1-a]isoquinoline 4-Methoxyphenyl Enhanced activity Higher potency than 7a, likely due to electron-donating methoxy group
7c Dihydropyrrolo[2,1-a]isoquinoline p-Tolyl Moderate activity Steric effects may reduce efficacy compared to 7b
7d Dihydropyrrolo[2,1-a]isoquinoline 4-Chlorophenyl Highest activity Electronegative Cl enhances cytotoxicity, possibly via improved membrane interaction

Comparison with Target Compound :

  • The imidazo[2,1-a]isoindole core in the target compound differs from the dihydropyrrolo[2,1-a]isoquinoline scaffold in 7a–7d. This structural variation could influence aromatic stacking, solubility, and target binding.
  • The 3,4-dimethoxyphenyl group is retained, suggesting shared bioactivity pathways (e.g., interaction with kinases or DNA). However, cytotoxicity may vary due to core rigidity and substituent positioning.

Triazolo[5,1-a]isoindole Derivatives

Triazolo analogs () exhibit structural similarities but replace the imidazole ring with a triazole moiety:

Compound Core Structure Substituents Biological Activity Toxicity (LD₅₀, mice)
2-(m-Methoxyphenyl)-5H-s-triazolo[5,1-a]isoindole Triazolo[5,1-a]isoindole m-Methoxyphenyl Abortifacient in baboons >400 mg/kg (i.p.)
2-(3,4-Methylenedioxyphenyl)-5H-s-triazolo[5,1-a]isoindole Triazolo[5,1-a]isoindole 3,4-Methylenedioxyphenyl Antiviral (HIV-1 protease inhibition) >400 mg/kg (i.p.)

Comparison with Target Compound :

  • The triazole ring in these analogs may enhance metabolic stability compared to the imidazole core in the target compound.
  • Substituent position matters: meta-methoxy (triazolo) vs. para/ortho-methoxy (target compound) could alter receptor binding. For example, the m-methoxyphenyl triazolo derivative showed potent abortifacient activity, suggesting substituent positioning critically impacts biological outcomes .

Curcumin Carbocyclic Analogs

Curcumin derivatives () with 3,4-dimethoxyphenyl groups, such as 3e , highlight the role of methoxy substituents in antioxidant and enzyme inhibition:

Compound Core Structure Substituents Biological Activity
3e Cyclopentanone 3,4-Dimethoxybenzylidene Strong tyrosinase and HIV-1 protease inhibition
Curcumin Diarylheptanoid 4-Hydroxy-3-methoxyphenyl Antioxidant, ACE inhibition

Comparison with Target Compound :

  • The absence of a diketone or cyclopentanone backbone in the target compound may reduce antioxidant activity but improve selectivity for other targets (e.g., kinases or DNA).
  • Methoxy groups enhance lipophilicity and membrane permeability in both classes, but the fused bicyclic system in the target compound may confer superior bioavailability.

Lignin Model Compounds

Compounds like 2 and 3 () with 3,4-dimethoxyphenyl groups undergo β-O-4 bond cleavage under alkaline conditions.

  • The 3,4-dimethoxyphenyl group in 3 (a ketone derivative) showed faster degradation than 2 (an alcohol), suggesting electron-withdrawing groups accelerate cleavage .

Relevance to Target Compound :

    Biological Activity

    2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole is a heterocyclic compound recognized for its diverse biological activities. This compound features an imidazoisoindole core with a 3,4-dimethoxyphenyl substituent, which contributes to its unique pharmacological properties. The compound's interactions with various biological targets have prompted research into its potential therapeutic applications.

    The primary target of this compound is the human dopamine receptor D2 . It binds with high affinity, influencing neuronal signaling pathways associated with various physiological processes regulated by dopaminergic signaling. This interaction suggests potential applications in treating neurological disorders.

    Biological Activities

    Research has revealed a broad spectrum of biological activities associated with this compound:

    • Antiviral Activity : Demonstrated efficacy against several viruses, including HIV and other viral pathogens.
    • Anticancer Properties : Exhibits cytotoxic effects against various cancer cell lines, making it a candidate for cancer therapy.
    • Antimicrobial and Antitubercular Effects : Shows activity against bacterial strains and tuberculosis pathogens.
    • Antidiabetic and Antimalarial Effects : Potential to regulate blood sugar levels and combat malaria parasites.
    • Anti-inflammatory and Antioxidant Activities : Contributes to reducing inflammation and oxidative stress in biological systems.

    Case Studies

    • Leishmanicidal Activity : A study evaluated the leishmanicidal effects of imidazo[2,1-a]isoindole derivatives, including this compound. Eight compounds exhibited effective EC50 values between 1 and 2 μM against Leishmania donovani promastigotes and intracellular amastigotes. The mechanism involved inhibition of energy metabolism within the parasite, leading to mitochondrial dysfunction and cell death .
    • Anticancer Studies : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The presence of the methoxy groups enhances its potency by increasing lipophilicity, which facilitates cellular uptake .

    Pharmacokinetics

    In silico analyses suggest that compounds with similar structures exhibit favorable pharmacokinetic properties such as good absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are crucial for the development of effective therapeutic agents.

    Comparison with Similar Compounds

    Compound ClassBiological ActivityUnique Features
    Isoindoline-1,3-dione derivativesAnticancer, antiviralSimilar core structure
    Indole derivativesDiverse biological activitiesKnown for their broad pharmacological effects
    Imidazo[2,1-a]isoindole derivativesAntileishmanial, anti-HIVSpecific substitution pattern enhances activity

    Q & A

    Q. What are the key structural features of 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole that influence its reactivity?

    The compound's reactivity is governed by its fused imidazo-isoindole core, which provides π-conjugation and rigidity, and the 3,4-dimethoxyphenyl substituent, which introduces electron-donating groups. The methoxy groups enhance solubility in polar solvents and participate in hydrogen bonding, while the heterocyclic core facilitates electrophilic substitutions or cycloadditions. Structural characterization via SMILES, InChI, and X-ray crystallography (e.g., bond angles and torsion analysis) is critical for understanding reactivity .

    Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound and its intermediates?

    • NMR : 1^1H and 13^13C NMR can resolve methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons in the isoindole core (δ ~6.5–8.0 ppm).
    • X-ray crystallography : Determines absolute stereochemistry and confirms fused-ring geometry, as demonstrated in related isoindole derivatives .
    • HRMS : Validates molecular formula (C24_{24}H30_{30}N2_2O2_2) and isotopic patterns .

    Q. What synthetic methodologies are commonly employed for constructing the imidazo[2,1-a]isoindole core?

    • Friedel-Crafts acylation : Used to form intermediates like 2-chloro-5-nitrobenzoic acid derivatives, followed by hydrazine-mediated cyclization (e.g., Scheme 1 in ) .
    • Multi-step cyclization : Combines acid chlorides with aryl ketones under AlCl3_3 catalysis, followed by nitro reduction using Raney nickel .
    • Microwave-assisted synthesis : Reduces reaction time for heterocycle formation .

    Advanced Research Questions

    Q. How can enantioselective synthesis of this compound be achieved, and what parameters optimize enantiomeric excess (ee)?

    The RRR (resolution–racemization–recycle) approach is effective:

    • Chiral resolution : Use chiral acids (e.g., tartaric acid) to separate enantiomers.
    • Racemization : Heat or catalytic bases (e.g., DBU) to recycle unwanted enantiomers.
    • Recycle : Iterate steps to maximize yield and ee (>99% achievable). Key parameters: solvent polarity, temperature (60–80°C), and catalyst loading (5–10 mol%) .

    Q. What mechanistic insights explain byproduct formation during imidazo[2,1-a]isoindole synthesis?

    Byproducts arise via:

    • Michael adduct intermediates : Competing pathways in cycloaddition reactions (e.g., maleimide reactions forming 7-azabenzonorbornene derivatives) .
    • Nitro group side-reactions : Partial reduction or over-reduction during hydrazine/NiRe treatment, requiring strict stoichiometric control .
    • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor cyclization but may promote hydrolysis of acid chlorides .

    Q. How can green chemistry principles be integrated into synthesizing derivatives of this compound?

    • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.
    • Catalyst recycling : Use immobilized Raney nickel or enzyme-based catalysts (e.g., lipases) for reductions.
    • Waste minimization : Employ one-pot multi-step reactions, as demonstrated in triazolo-isoindole syntheses .

    Q. What strategies resolve contradictions in biological activity data across studies?

    • Meta-analysis : Compare assay conditions (e.g., cell lines, IC50_{50} protocols) from (toxicity) and (neuropsychiatric activity).
    • Structural analogs : Test derivatives with modified methoxy groups (e.g., 3,4-methylenedioxy vs. 3,4-dimethoxy) to isolate pharmacophores .
    • Dose-response validation : Replicate studies using standardized in vivo models (e.g., rodent vs. primate toxicity profiles) .

    Q. How should researchers balance therapeutic potential with toxicity in preclinical studies?

    • Toxicokinetics : Measure plasma half-life and metabolite profiles (e.g., CYP450 interactions) to identify safe dosing windows.
    • Therapeutic index (TI) : Calculate TI using LD50_{50} (>400 mg/kg in mice) and EC50_{50} values (e.g., 1.25–5 µM for IDO1/TDO2 inhibition) .
    • In silico modeling : Predict off-target effects using molecular docking against homologous proteins (e.g., IDO1 vs. TDO2 active sites) .

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